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This guide provides a comprehensive technical overview of the Multi-omic Pathway Analysis of
Cells (MPAC) framework, a computational tool for inferring pathway activities from multi-omic
data. We will delve into the core methodologies, data interpretation, and practical application of
MPAC, enabling researchers to leverage this powerful tool for deeper insights into cellular
mechanisms and disease pathogenesis.

Core Concepts of MPAC

MPAC is an R package that integrates multi-omic data, primarily copy number alteration (CNA)
and RNA-sequencing (RNA-seq) data, to infer the activity levels of proteins and other pathway
entities.[1][2][3] It builds upon the PARADIGM (Pathway Recognition Algorithm using Data
Integration on Genomic Models) framework, utilizing a factor graph model to represent
biological pathways and infer "Inferred Pathway Levels" (IPLs).[1][2] A key innovation in MPAC
is the use of permutation testing to filter out spurious pathway activity predictions, thereby
enhancing the reliability of the results.[1][2][3]

The primary output of MPAC is a matrix of IPLs for various pathway entities across different
samples. These IPLs are abstract scores representing the log-likelihood of a protein or other
entity being in an activated or repressed state. Downstream analyses of these IPLs can reveal
novel patient subgroups with distinct pathway profiles and identify key proteins with potential
clinical relevance.[1][2][3]
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The MPAC Workflow

The MPAC workflow can be summarized in the following key steps:

o Data Preprocessing: Raw CNA and RNA-seq data are processed to determine the ternary
state of each gene (repressed, normal, or activated) for each sample.

« Inferring Pathway Levels (IPLs): The ternary states are used as input for the PARADIGM
algorithm, which employs a factor graph model of a comprehensive pathway network to
calculate the initial IPLs for all pathway entities.

o Permutation Testing and Filtering: To distinguish true biological signals from noise, MPAC
permutes the input omic data multiple times to create a background distribution of IPLs that
could be expected by chance. The initial IPLs are then filtered against this background, and
only statistically significant IPLs are retained for further analysis.

o Downstream Analysis: The filtered IPLs are used for various downstream analyses,
including:

o Patient Clustering: Identifying patient subgroups with similar pathway activation patterns.

o Over-representation Analysis: Determining which pathways are significantly enriched in
different patient groups.

o Survival Analysis: Assessing the correlation between pathway activity and clinical
outcomes.

o Identification of Key Proteins: Pinpointing specific proteins whose pathway activities are
strongly associated with a particular phenotype or patient subgroup.

Below is a graphical representation of the MPAC workflow:
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Caption: The MPAC workflow, from input data to downstream analysis.

Data Presentation: Interpreting MPAC Output

The primary quantitative output of an MPAC analysis is a matrix of filtered Inferred Pathway
Levels (IPLs). This matrix has pathway entities (proteins, complexes, etc.) as rows and
samples as columns. The values in the matrix represent the inferred activity of each entity in
each sample, with positive values indicating activation and negative values indicating

repression.

Table 1. Example of Filtered Inferred Pathway Levels (IPLs)
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Pathway Entity Sample 1 Sample 2 Sample 3 Sample 4
Protein A 2.54 2.89 -1.98 -2.31
Protein B 1.98 2.15 0.05 -0.12
Complex C -3.12 -2.87 1.56 1.89
Protein D 0.21 -0.11 2.45 2.67

This is a hypothetical table for illustrative purposes. Actual IPL values can vary in their range.

Further downstream analysis can lead to tables summarizing patient cluster characteristics or

enriched pathways.

Table 2: Patient Subgroup Characteristics

. ] Key Enriched Associated
Patient Subgroup Number of Patients
Pathway Phenotype
1 50 Immune Response Favorable
2 75 Cell Cycle Unfavorable
Metabolic
3 30 Moderate

Reprogramming

Experimental Protocols: A Step-by-Step Guide to
Running MPAC

This section provides a detailed methodology for performing an MPAC analysis using the R
package.

1. Installation

First, ensure you have R and Bioconductor installed. Then, install the MPAC package from

Bioconductor:

2. Data Preparation
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MPAC requires two main input data types:

o Copy Number Alteration (CNA) data: A matrix with genes as rows and samples as columns,
where values represent the copy number status (e.g., -2 for homozygous deletion, -1 for
hemizygous deletion, 0 for normal, 1 for gain, 2 for high-level amplification).

* RNA-sequencing (RNA-seq) data: A matrix of normalized gene expression values (e.g.,
RSEM or FPKM) with genes as rows and samples as columns.

3. Determining Ternary States

The ppReallnp() function is used to convert the CNA and RNA-seq data into ternary states
(repressed, normal, or activated).

4. Running PARADIGM to Infer Pathway Levels

The runPrd() function executes the PARADIGM algorithm to calculate the initial IPLs. This step
requires a pre-compiled PARADIGM executable and a pathway file.

5. Performing Permutation Testing

The runPermutations() function generates permuted input data, and runPrd() is then run on
each permuted dataset to create a background distribution of IPLs.

6. Filtering Inferred Pathway Levels
The fltByPerm() function filters the real IPLs based on the permuted IPLs.
7. Downstream Analysis: Patient Clustering

The clSamp() function can be used to cluster patients based on their filtered IPL profiles.

Mandatory Visualization: Signaling Pathway
Diagram

The following is a representative diagram of a simplified generic immune signaling pathway,
which has been identified as significant in studies utilizing MPAC. This diagram is generated
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Caption: A simplified diagram of a generic immune signaling pathway.

The PARADIGM Factor Graph Model

At the core of MPAC's inference engine is the factor graph model inherited from PARADIGM. A
factor graph is a bipartite graph that represents the factorization of a function. In the context of
biological pathways, it models the probabilistic relationships between different biological
entities.

o Variable Nodes: Represent the states of biological entities, such as the expression level of a
gene or the activity state of a protein (e.g., activated, nominal, repressed).

o Factor Nodes: Represent the probabilistic relationships between the variable nodes, based
on known biological interactions (e.g., transcription, phosphorylation, complex formation).

The model integrates different data types by having observed variables (e.g., from CNA and
RNA-seq data) and hidden variables (the inferred activity states of proteins and other entities).
The sum-product algorithm is then used to perform inference on this graph, calculating the
marginal probabilities of the hidden variables, which are then transformed into the Inferred
Pathway Levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b586662#understanding-inferred-pathway-levels-in-
mpac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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